4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid
Overview
Description
4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid is a chemical compound with the molecular formula C18H14N2O3 and a molecular weight of 306.32 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a pyrimidine ring substituted with a 3-methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under specific conditions. For instance, a common method involves the condensation of 3-methylbenzaldehyde with a suitable amine and a pyrimidine precursor.
Coupling Reaction: The synthesized pyrimidine derivative is then coupled with 4-hydroxybenzoic acid using a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to the modulation of cellular pathways and exerting its biological effects .
Comparison with Similar Compounds
4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid can be compared with other similar compounds, such as:
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: This compound has a similar structure but differs in the substitution pattern on the pyrimidine ring.
3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid: This compound has a different substitution pattern on the benzoic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-[2-(3-methylphenyl)pyrimidin-4-yl]oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-3-2-4-14(11-12)17-19-10-9-16(20-17)23-15-7-5-13(6-8-15)18(21)22/h2-11H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYUWBRENJJZJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=CC(=N2)OC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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